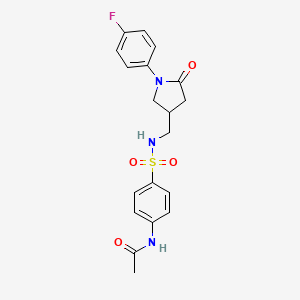

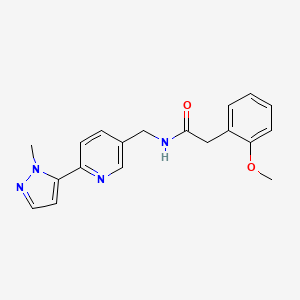

![molecular formula C17H18N6O2 B2695144 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-methoxybenzamide CAS No. 2034390-59-3](/img/structure/B2695144.png)

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-methoxybenzamide” is a compound that belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . It has been discovered and optimized as a series of bivalent bromodomain and extraterminal inhibitors . The compound exhibits excellent pharmacokinetic profile and high potency in vitro and in vivo effecting c-Myc downregulation and tumor growth inhibition in xenograft studies .

Synthesis Analysis

The synthesis of this compound involves a variety of synthetic routes. One typical mode of constructing these heterocyclic ring systems is cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . Other unique methods are known, particularly for the synthesis of 1,2,3-triazolo .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using X-ray crystallography . The compound crystallizes in a monoclinic P 2 1 / n space group .Chemical Reactions Analysis

The chemical reactions of this compound involve a series of reactions with various reactants. For example, a Pfizer patent detailed the use of either isoamyl nitrite in DMF or NaNO 2 in aqueous acetic acid, after first aminating commercially available 2-amino-3,5-dibromopyrazine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques such as Fourier transformer infrared analysis (FTIR), Proton nuclear magnetic resonance (1H NMR) and 13c nuclear magnetic resonance (13C NMR), as well as that of the mass spectral data .Mécanisme D'action

The compound also contains an indole nucleus . Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-methoxybenzamide in lab experiments is its potential as a lead compound for the development of novel drugs targeting the α7 nAChR. Another advantage is its neuroprotective effects, which may be useful in the development of drugs for the treatment of neurological disorders. However, a limitation of using this compound is the lack of understanding of its mechanism of action, which may hinder its development as a drug candidate.

Orientations Futures

There are several future directions for the study of N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-methoxybenzamide. One direction is the further investigation of its mechanism of action and its effects on neuronal activity and synaptic plasticity. Another direction is the development of more potent and selective compounds targeting the α7 nAChR. Additionally, the potential of this compound as a drug candidate for the treatment of neurological disorders should be further explored.

Méthodes De Synthèse

The synthesis of N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-methoxybenzamide involves the reaction of 3-methoxybenzoyl chloride with pyrrolidine in the presence of triethylamine to form N-(3-methoxybenzoyl)pyrrolidine. This intermediate is then reacted with 1-(6-aminopyridazin-3-yl)-1H-[1,2,4]triazole-3-carboxylic acid to form the final product.

Applications De Recherche Scientifique

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-methoxybenzamide has shown potential applications in various fields of scientific research. In medicinal chemistry, this compound has been studied for its potential as a drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In drug discovery, it has been used as a lead compound for the development of novel drugs targeting specific receptors in the brain. In neuroscience research, it has been studied for its effects on neuronal activity and synaptic plasticity.

Propriétés

IUPAC Name |

3-methoxy-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O2/c1-25-14-4-2-3-12(9-14)17(24)19-13-7-8-22(10-13)16-6-5-15-20-18-11-23(15)21-16/h2-6,9,11,13H,7-8,10H2,1H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXHUWKDINFQYLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2CCN(C2)C3=NN4C=NN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dimethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2695061.png)

![2-[(3-Bromophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2695068.png)

![[Dibromo(fluoro)methyl]benzene](/img/structure/B2695069.png)

![N-benzyl-2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

![Ethyl 1-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2695072.png)

![4-fluorophenyl 1-[2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]ethyl ether](/img/structure/B2695083.png)